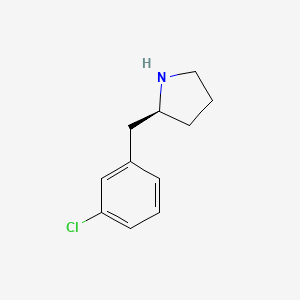

(S)-2-(3-Chlorobenzyl)pyrrolidine

Description

Significance of the Pyrrolidine (B122466) Moiety in Organic Synthesis and Chemical Biology

The pyrrolidine scaffold, also known as tetrahydropyrrole, is a fundamental building block in the realms of organic synthesis and chemical biology. frontiersin.orgnih.govresearchgate.net Its five-membered ring structure containing one nitrogen atom is a core component of numerous biologically and pharmacologically active molecules. frontiersin.orgnih.gov This includes a wide range of natural alkaloids, such as nicotine (B1678760) and hygrine, as well as many synthetic drugs like procyclidine (B1679153) and bepridil. wikipedia.org The amino acids proline and hydroxyproline (B1673980) are also structurally related to pyrrolidine. wikipedia.org

The versatility of the pyrrolidine ring makes it an attractive scaffold for medicinal chemists. It is frequently used as an intermediate in the development of new drug candidates and is a key component in a variety of pharmacologically active compounds with antibacterial, antifungal, antiviral, antimalarial, antitumor, anti-inflammatory, and anticonvulsant properties. nih.govresearchgate.net In fact, the pyrrolidine nucleus is one of the most common five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov Beyond its presence in final drug products, the pyrrolidine scaffold is also widely utilized as a ligand for transition metals and as an organocatalyst, playing a crucial role in controlling the stereochemistry of chemical reactions. nih.govmdpi.com

Importance of Chirality in Substituted Pyrrolidines: Academic Perspectives

The significance of the pyrrolidine scaffold is deeply intertwined with the concept of chirality. researchgate.net The carbon atoms within the pyrrolidine ring can be stereogenic centers, leading to the existence of multiple stereoisomers. nih.govdntb.gov.ua This three-dimensional arrangement of atoms is of paramount importance in drug discovery, as biological targets such as enzymes and receptors are themselves chiral. nih.govnih.gov Consequently, different enantiomers (non-superimposable mirror images) of a chiral drug can exhibit vastly different biological activities. researchgate.netdntb.gov.ua

Academic research has consistently highlighted the critical role of chirality in the development of effective and safe therapeutic agents. nih.govnih.gov The spatial orientation of substituents on the pyrrolidine ring can dictate the binding affinity of a molecule to its biological target. researchgate.netdntb.gov.ua This principle was formally recognized by the FDA in 1992 with the issuance of guidelines for the development of single-enantiomer drugs. nih.govnih.gov As a result, there has been a significant increase in the number of single-enantiomer and single-diastereomer drugs on the market. nih.gov The ability to synthesize and control the stereochemistry of substituted pyrrolidines is therefore a key focus in modern organic and medicinal chemistry. researchgate.netmdpi.com

Overview of (S)-2-(3-Chlorobenzyl)pyrrolidine within Chiral Pyrrolidine Research

Within the vast family of chiral pyrrolidines, this compound emerges as a compound of interest. Its structure features a pyrrolidine ring with a benzyl (B1604629) group substituted at the 2-position. The "(S)" designation indicates a specific three-dimensional arrangement at the chiral center (the carbon atom at position 2 of the pyrrolidine ring). The presence of a chlorine atom on the benzyl ring at the meta-position (position 3) further defines its chemical properties.

The synthesis of 2-substituted pyrrolidines is an active area of research, with various methods being developed to achieve high enantiomeric purity. acs.org The synthesis of compounds like 2-(3-Chlorophenyl)pyrrolidine has been reported through multi-step reactions starting from substituted benzoic acids. chemicalbook.com The development of efficient and stereoselective synthetic routes is crucial for accessing specific enantiomers like this compound for further investigation.

Contribution to Pharmacophore Space and Three-Dimensional (3D) Molecular Coverage

The non-planar nature of the pyrrolidine ring, a phenomenon referred to as "pseudorotation," allows it to explore a greater three-dimensional space compared to flat aromatic rings. nih.govresearchgate.netdntb.gov.ua This inherent three-dimensionality is a highly desirable feature in modern drug design, as it can lead to more specific and potent interactions with biological targets. nih.gov Molecules with a higher degree of 3D shape are believed to interact with their targets with increased affinity and specificity, potentially resulting in more effective and safer drugs. nih.gov

The pyrrolidine scaffold, with its sp3-hybridized carbon atoms, significantly contributes to the exploration of pharmacophore space and enhances 3D molecular coverage. nih.govresearchgate.netdntb.gov.ua The introduction of substituents, such as the 3-chlorobenzyl group in this compound, further expands the accessible chemical space and allows for the fine-tuning of a molecule's properties to achieve desired biological activity. The ability to create diverse and stereochemically defined libraries of pyrrolidine derivatives is therefore a powerful tool in the discovery of novel therapeutic agents. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C11H14ClN |

|---|---|

Molecular Weight |

195.69 g/mol |

IUPAC Name |

(2S)-2-[(3-chlorophenyl)methyl]pyrrolidine |

InChI |

InChI=1S/C11H14ClN/c12-10-4-1-3-9(7-10)8-11-5-2-6-13-11/h1,3-4,7,11,13H,2,5-6,8H2/t11-/m0/s1 |

InChI Key |

QUAHLSVNDCUURH-NSHDSACASA-N |

Isomeric SMILES |

C1C[C@H](NC1)CC2=CC(=CC=C2)Cl |

Canonical SMILES |

C1CC(NC1)CC2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Advanced Characterization and Analytical Techniques for Chiral Pyrrolidines

Determination of Enantiomeric Purity and Absolute Configuration

Ensuring the enantiomeric purity of a chiral compound is critical. Various analytical methods are utilized to separate and quantify enantiomers and to determine their absolute configuration.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the analysis of chiral compounds. In the presence of a chiral auxiliary, such as a Chiral Derivatizing Agent (CDA) or a Chiral Solvating Agent (CSA), the enantiomers of a chiral molecule can be distinguished by NMR.

Chiral Derivatizing Agents react with the enantiomers to form diastereomers, which have distinct NMR spectra. This allows for the quantification of each enantiomer. Chiral Solvating Agents, on the other hand, form transient, non-covalent diastereomeric complexes with the enantiomers. researchgate.netunipi.it This interaction leads to a sufficient difference in the chemical shifts (Δδ) of corresponding nuclei for the two enantiomers, enabling their differentiation and the determination of enantiomeric excess. nih.gov

For pyrrolidine (B122466) derivatives, various CSAs can be employed. For instance, (S)-2-(diphenylmethyl)pyrrolidine has been demonstrated as an effective CSA for the NMR analysis of chiral carboxylic acids and some secondary alcohols. researchgate.net The choice of the CSA is crucial and depends on the functional groups present in the analyte. In the case of 2-substituted pyrrolidines, CSAs can effectively induce separate signals in the ¹H or ¹⁹F NMR spectra for the R and S enantiomers, allowing for the determination of their ratio. nih.gov

Table 1: Representative Chemical Shift Differences (Δδ) in ¹H NMR for Chiral Analytes in the Presence of a Chiral Solvating Agent

| Analyte | Proton | Chemical Shift (δ) of Enantiomer 1 (ppm) | Chemical Shift (δ) of Enantiomer 2 (ppm) | Δδ (ppm) |

| rac-N-(3,5-Dinitrobenzoyl)phenylglycine Methyl Ester | CH | 5.95 | 5.92 | 0.03 |

| rac-2,2,2-Trifluoro-1-(9-anthryl)ethanol | CH | 6.98 | 6.96 | 0.02 |

| rac-1-Phenylethanol | CH | 4.88 | 4.86 | 0.02 |

This table presents illustrative data for analytes structurally related to the topic and does not represent data for (S)-2-(3-Chlorobenzyl)pyrrolidine.

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most widely used techniques for the separation of enantiomers. nih.govchromatographyonline.com These methods typically employ a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. chiralpedia.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the chiral separation of a wide range of compounds, including pyrrolidine derivatives. researchgate.netresearchgate.net The choice of the mobile phase, which can be a normal-phase solvent system (e.g., hexane/ethanol) or a reversed-phase system (e.g., acetonitrile/water), is critical for achieving optimal separation. researchgate.net

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. youtube.comyoutube.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. youtube.com This technique often provides faster separations and reduced solvent consumption compared to HPLC. chromatographyonline.comnih.gov For pyrrolidine derivatives, SFC with polysaccharide-based CSPs can offer excellent enantioseparation. researchgate.net

Table 2: Illustrative Chiral Separation Parameters for Pyrrolidine Derivatives

| Compound Class | Column (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection |

| 4-Aryl-pyrrolidin-2-ones | Teicoplanin-based | Ethanol/Hexane | 1.0 | UV |

| 4C-Substituted Pyrrolidin-2-ones | Amylose tris(3,5-dimethylphenylcarbamate) | Ethanol/n-Hexane | 1.0 | UV |

| Lysine Derivatives | Chiralpak IA (Amylose-based) | Normal Phase | 1.0 | UV |

This table provides representative conditions for the chiral separation of related pyrrolidine structures and is not specific to this compound.

Spectroscopic Characterization Methodologies (e.g., ¹H, ¹³C, ¹⁹F NMR)

The structural elucidation of this compound relies heavily on spectroscopic techniques, particularly ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. For this compound, one would expect to see distinct signals for the protons on the pyrrolidine ring, the benzylic protons, and the protons on the chlorobenzyl group.

Table 3: Representative ¹³C NMR Chemical Shifts for Structurally Related Moieties

| Moiety | Carbon Atom | Approximate Chemical Shift (δ) (ppm) |

| Pyrrolidine Ring | C2 | 55 - 65 |

| C3 | 25 - 35 | |

| C4 | 25 - 35 | |

| C5 | 45 - 55 | |

| Benzyl (B1604629) Group | Benzylic CH₂ | 50 - 60 |

| Aromatic CH (ortho, meta) | 125 - 130 | |

| Aromatic C (ipso) | 135 - 145 | |

| Aromatic C-Cl | 130 - 135 |

This table provides estimated chemical shift ranges based on data from structurally analogous compounds such as 1-benzylpyrrolidine (B1219470) nih.gov and 1-benzyl-2-pyrrolidinone (B1346716) chemicalbook.com and is not experimentally derived data for this compound.

X-ray Crystallographic Analysis of Chiral Pyrrolidine Compounds

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to calculate the electron density map of the molecule, which in turn reveals the precise arrangement of atoms in the crystal lattice.

For a chiral pyrrolidine compound, a successful X-ray crystallographic analysis would unambiguously determine the (S) or (R) configuration at the chiral center, as well as provide detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

While specific X-ray crystallographic data for this compound are not available in the reviewed literature, this technique remains a crucial tool for the structural analysis of new chiral pyrrolidine derivatives, provided that suitable single crystals can be obtained.

Conformational Analysis and Computational Studies of S 2 3 Chlorobenzyl Pyrrolidine and Analogues

Theoretical Framework of Pyrrolidine (B122466) Ring Conformations: Pseudorotation, Envelope, and Twisted Forms

The non-planar nature of the pyrrolidine ring gives rise to a complex conformational landscape. Unlike the more rigid six-membered cyclohexane (B81311) ring, the five-membered pyrrolidine ring undergoes a continuous, low-energy conformational change known as pseudorotation. This process involves the sequential out-of-plane motion of each of the five ring atoms.

The two principal, idealized conformations of the pyrrolidine ring are the envelope (or bend) and the twist (or half-chair) forms. In the envelope conformation, four of the ring atoms are coplanar, while the fifth atom is puckered out of this plane. In the twist conformation, three atoms are coplanar, with the other two displaced on opposite sides of the plane. These idealized forms represent the energy minima and maxima along the pseudorotation pathway. The continuous interconversion between these forms means that the pyrrolidine ring can adopt a multitude of intermediate conformations. nih.gov This dynamic behavior is crucial for the biological activity of many pyrrolidine-containing molecules, as it allows them to adapt their shape to fit into binding pockets of enzymes and receptors.

The concept of a pseudorotation phase angle (P) is used to describe the exact conformation of the five-membered ring. A full 360° rotation of P corresponds to a complete pseudorotational cycle, passing through ten envelope and ten twist conformations. The energy barrier to pseudorotation in the parent pyrrolidine molecule is very low, making it a highly flexible system at room temperature. acs.orgresearchgate.net

Computational Chemistry Approaches for Conformational Analysis (e.g., Quantum Mechanics Calculations, Density Functional Theory (DFT), Molecular Modeling)

Computational chemistry provides powerful tools to investigate the conformational preferences and dynamics of molecules like (S)-2-(3-Chlorobenzyl)pyrrolidine. These methods allow for the calculation of molecular energies, geometries, and other properties for different conformations, providing insights that can be difficult to obtain experimentally.

Quantum Mechanics (QM) Calculations form the foundation of many computational approaches. These methods solve the Schrödinger equation to describe the electronic structure of a molecule. While highly accurate, high-level QM methods can be computationally expensive for larger molecules.

Density Functional Theory (DFT) has emerged as a popular and effective method for studying the conformational analysis of organic molecules. acs.orgresearchgate.net DFT calculates the electron density of a system to determine its energy and other properties. It offers a good balance between accuracy and computational cost, making it well-suited for exploring the potential energy surface of flexible molecules like pyrrolidines. researchgate.netnih.gov Various functionals and basis sets are available within DFT, and their selection can influence the accuracy of the results. acs.org

Molecular Modeling encompasses a broader range of computational techniques, including molecular mechanics (MM), which uses classical force fields to approximate the potential energy of a system. MM methods are computationally much faster than QM or DFT and are often used for initial conformational searches of large molecules or for molecular dynamics simulations to study the time-dependent behavior of a system.

A common computational workflow for conformational analysis involves:

Conformational Search: Using methods like molecular mechanics or systematic grid scans to identify a wide range of possible low-energy conformations.

Geometry Optimization: Re-optimizing the geometries of the identified conformers using a more accurate method, such as DFT, to find the precise minimum energy structures. researchgate.net

Energy Calculation: Calculating the relative energies of the optimized conformers to determine their populations at a given temperature using the Boltzmann distribution.

These computational approaches allow researchers to build a detailed picture of the conformational landscape of this compound and its analogues, predicting the most stable conformations and the energy barriers between them.

Correlation of Theoretical Calculations with Experimental Spectroscopic Data (e.g., NMR Coupling Constants)

A crucial aspect of computational chemistry is the validation of theoretical predictions against experimental data. For conformational analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable experimental technique. researchgate.net Specifically, vicinal proton-proton coupling constants (³JHH) are highly sensitive to the dihedral angle between the coupled protons, as described by the Karplus equation.

By calculating the theoretical NMR parameters for different conformations and comparing them to the experimentally measured values, researchers can gain confidence in the predicted conformational preferences. nih.gov For instance, the analysis of ³JHH coupling constants within the pyrrolidine ring can help to determine the preferred pucker of the ring (e.g., Cγ-endo or Cγ-exo). nih.gov

The correlation between calculated and experimental chemical shifts (¹H and ¹³C) also serves as a powerful tool for structural elucidation and conformational analysis. nih.govresearchgate.net A high degree of correlation between the computed and experimental spectra provides strong evidence that the calculated conformational ensemble accurately represents the true state of the molecule in solution. nih.govresearchgate.netresearchgate.netnih.gov

Below is an example of how theoretical and experimental data can be correlated:

Table 1: Hypothetical Correlation of Calculated and Experimental NMR Data for a Pyrrolidine Derivative

| Conformer | Calculated ³J(Hα,Hβcis) (Hz) | Calculated ³J(Hα,Hβtrans) (Hz) | Experimental ³J(Hα,Hβcis) (Hz) | Experimental ³J(Hα,Hβtrans) (Hz) |

| Envelope (Cγ-exo) | 8.5 | 2.1 | 7.9 | 2.5 |

| Twist (Cβ-Cγ) | 6.2 | 5.8 | ||

| Envelope (Cγ-endo) | 2.3 | 8.8 |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

By comparing the calculated coupling constants for different ideal conformations with the experimentally observed values, one can deduce the predominant conformation in solution.

Influence of Substituents on Pyrrolidine Ring Dynamics and Preferred Conformational States

The conformational equilibrium of the pyrrolidine ring is significantly influenced by the nature and position of substituents. nih.gov The introduction of a substituent, such as the 3-chlorobenzyl group at the 2-position in this compound, can introduce steric and electronic effects that favor certain conformations over others.

Electronic Effects: The electronegativity of substituents can also play a role. nih.gov Electronegative substituents can alter the electron distribution within the ring, leading to changes in bond lengths and angles, which in turn affects the conformational preferences. For instance, studies on 4-substituted prolines have shown that the electronegativity of the substituent at the C4 position can control the exo or endo puckering of the ring. nih.gov Fluorinated pyrrolidine derivatives have also been synthesized to study the impact of fluorine substitution on conformation and biological activity. researchgate.netnih.gov

The presence of the nitrogen atom in the pyrrolidine ring adds another layer of complexity. The nitrogen atom can undergo inversion, and the orientation of its lone pair or any N-substituent (axial or equatorial) will influence the ring's conformation. acs.org

The interplay of these substituent effects determines the preferred conformational state of substituted pyrrolidines like this compound. Understanding these influences is critical for designing molecules with specific three-dimensional structures and desired biological activities.

Structure Activity Relationship Sar Studies and Rational Design of Pyrrolidine Based Compounds

Impact of Pyrrolidine (B122466) Ring Stereochemistry and Substituent Spatial Orientation on Interactions with Biological Targets

The three-dimensional arrangement of atoms within a molecule, known as its stereochemistry, is a critical determinant of its biological function. For pyrrolidine-based compounds, both the chirality of the pyrrolidine ring itself and the spatial orientation of its substituents significantly impact how the molecule interacts with its biological target.

The pyrrolidine ring, when substituted, can exist as different stereoisomers. The specific configuration of these stereoisomers dictates the precise positioning of substituent groups in three-dimensional space. This spatial arrangement is crucial for fitting into the often-complex and chiral binding sites of biological macromolecules like proteins and enzymes. For instance, the (S)-configuration of 2-substituted pyrrolidines, as seen in (S)-2-(3-Chlorobenzyl)pyrrolidine, orients the substituent in a specific manner that may be essential for optimal binding. A change to the (R)-configuration would place the substituent in a different spatial region, which could lead to a decrease or complete loss of biological activity due to a steric clash or the inability to form key interactions within the binding pocket.

| Feature | Impact on Biological Interactions |

| Pyrrolidine Ring Stereochemistry | Determines the overall 3D shape of the molecule and the presentation of substituents. The (S) or (R) configuration can lead to vastly different biological activities. |

| Substituent Spatial Orientation | The precise positioning of functional groups, such as the 3-chlorobenzyl group, is critical for engaging with specific residues in the target's binding site. |

Structure-Based Design Principles for Pyrrolidine Scaffolds in Chemical Biology Research

Structure-based drug design (SBDD) leverages the known three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity. For pyrrolidine scaffolds, SBDD is a powerful tool for developing novel chemical probes and therapeutic candidates.

One of the core principles of SBDD is the use of X-ray crystallography or cryo-electron microscopy to obtain a high-resolution structure of the target protein in complex with a ligand, which could be a pyrrolidine-containing fragment or lead compound. This structural information provides a detailed map of the binding site, revealing key interactions and pockets that can be exploited for optimization.

Fragment-based drug discovery (FBDD) is a prominent SBDD approach where small, low-molecular-weight compounds (fragments) are screened for weak binding to the target. Pyrrolidine-containing fragments are often used in these screens. Once a fragment hit is identified and its binding mode is determined, it can be grown or linked with other fragments to create a more potent molecule. The design process involves exploring the vector space around the bound fragment, adding chemical moieties that extend into unoccupied regions of the binding site to form additional favorable interactions.

Another key principle is the concept of bioisosteric replacement, where a part of the molecule is replaced by another group with similar physical or chemical properties. This can be used to improve potency, selectivity, or pharmacokinetic properties without disrupting the key binding interactions.

| Design Principle | Application to Pyrrolidine Scaffolds |

| Fragment-Based Drug Discovery (FBDD) | Small pyrrolidine-containing fragments are used to identify initial binding interactions, which are then optimized. |

| Structure-Guided Growth | The 3D structure of a pyrrolidine-target complex guides the addition of new chemical groups to enhance binding affinity. |

| Conformational Analysis | Understanding the preferred conformations of the pyrrolidine ring and its substituents helps in designing molecules that are pre-organized for binding. |

Pharmacophore Modeling of Pyrrolidine Derivatives for Target Engagement

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. For a series of active pyrrolidine derivatives, a pharmacophore model can be generated by aligning their structures and abstracting the common features responsible for their biological activity.

A typical pharmacophore model for a pyrrolidine derivative might include:

A hydrogen bond acceptor/donor: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor.

A hydrophobic or aromatic feature: The benzyl (B1604629) group, as in this compound, often provides a key hydrophobic or aromatic interaction.

A halogen bond donor: The chlorine atom on the benzyl ring can participate in halogen bonding, a specific type of non-covalent interaction.

Once developed, this pharmacophore model can be used as a 3D query to search large virtual databases of chemical compounds to identify new molecules that match the pharmacophore and are therefore likely to be active. This approach accelerates the discovery of novel hits with diverse chemical scaffolds.

| Pharmacophore Feature | Potential Role in Target Engagement |

| Hydrogen Bond Acceptor/Donor | Forms directed interactions with polar residues in the binding site. |

| Hydrophobic/Aromatic Group | Engages with non-polar pockets in the target protein. |

| Halogen Atom | Can participate in specific halogen bonding interactions. |

Exploration of Three-Dimensional Molecular Space and Functional Vector Space for Fragment Optimization

The optimization of an initial fragment hit, such as a simple pyrrolidine derivative, into a potent lead compound is a critical step in fragment-based drug discovery. This process involves the systematic exploration of the three-dimensional molecular space around the fragment as it sits (B43327) in the binding site of the target protein.

The "vector space" refers to the possible directions in which the fragment can be chemically elaborated. By analyzing the structure of the fragment-target complex, researchers can identify vectors pointing towards unoccupied pockets or regions where additional favorable interactions can be made. Chemical synthesis is then used to "grow" the fragment along these vectors, adding new functional groups to improve binding affinity.

The exploration of functional vector space goes a step further by considering not just the direction of growth but also the type of functionality to be added. For example, along a specific vector, one might explore adding a hydrogen bond donor, a hydrophobic group, or a group that can alter the compound's solubility. This multi-dimensional optimization allows for the fine-tuning of a molecule's properties to achieve not only high potency but also desirable drug-like characteristics.

Biological and Chemical Biology Research Applications of Pyrrolidine Derivatives Pre Clinical Focus

Pyrrolidine (B122466) Derivatives as Molecular Probes in Chemical Biology

Pyrrolidine derivatives are valuable tools in chemical biology for dissecting complex biological processes. Their rigid, three-dimensional structure allows for precise spatial presentation of functional groups, making them suitable for probing the active sites of enzymes and the binding pockets of receptors. nih.gov The (S)-2-(3-Chlorobenzyl)pyrrolidine scaffold, featuring a specific stereochemistry and a substituted aromatic ring, has the potential to serve as a molecular probe.

Structurally related compounds are actively being investigated for this purpose. For instance, compounds like 1-((3-chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine (B2401802) are explored as biochemical probes to elucidate cellular signaling pathways. The benzylpyrrolidine core is also utilized in studies of enzyme inhibition and receptor binding due to its structural resemblance to natural substrates. These examples suggest that this compound could be synthesized with reporter tags (e.g., fluorescent dyes, biotin) to create probes for identifying and characterizing novel biological targets, mapping protein-ligand interactions, and validating target engagement in cellular and in vivo models. Some pyrrolidine alkaloids have also been noted for their ability to bind to DNA and induce DNA damage, highlighting their potential as probes for studying nucleic acid interactions. nih.gov

Design and Synthesis of Pyrrolidine-Based Ligands for Specific Biological Targets (Research Applications)

The design and synthesis of pyrrolidine derivatives are central to developing selective ligands for research purposes. The stereochemistry and substitution pattern of the pyrrolidine ring are critical determinants of biological activity and target selectivity. nih.gov

The synthesis of 2-substituted pyrrolidines like this compound can be achieved through various chemical and biocatalytic methods. One-pot multicomponent reactions are often employed to generate diverse pyrrolidine structures. nih.gov For enantiomerically pure compounds, biocatalytic strategies using enzymes like transaminases have proven effective. For example, a biocatalytic approach has been successfully used to synthesize (R)-2-(p-chlorophenyl)pyrrolidine, a close structural analog, with high yield and excellent enantiomeric excess (>99.5%). researchgate.netnih.govnih.gov This method starts from commercially available ω-chloroketones and uses a transaminase to trigger an intramolecular cyclization. researchgate.netnih.gov Chemical synthesis routes, such as a multi-step reaction starting from 3-chlorobenzoic acid, have also been documented for producing 2-(3-chlorophenyl)pyrrolidine. chemicalbook.com

Table 1: Potential Synthetic Strategies for 2-Substituted Pyrrolidines

| Synthesis Strategy | Description | Key Reagents/Steps | Reference(s) |

| Biocatalytic Asymmetric Synthesis | Uses a transaminase enzyme to convert an ω-chloroketone into a chiral amine, which then cyclizes to form the enantiopure pyrrolidine. | ω-chloroketone, Transaminase (TA), Pyridoxal 5'-phosphate (PLP), Isopropylamine (IPA) | researchgate.netnih.gov |

| Multi-step Chemical Synthesis | A classical approach starting from a substituted benzoic acid, involving esterification, cyclization, and reduction steps. | 3-Chlorobenzoic acid, Thionyl chloride, Sodium hydride, Hydrogen chloride, Sodium tetrahydroborate | chemicalbook.com |

| N-Heterocyclization of Amines | Catalytic methods for the direct cyclization of primary amines with diols. | Cp*Ir complex, Diols, Primary amines | organic-chemistry.org |

| (3+2) Cycloaddition | Reaction of an azomethine ylide with an olefin to construct the pyrrolidine ring. | Azomethine ylide, Olefin | nih.gov |

The pyrrolidine scaffold is a common feature in many enzyme inhibitors. Polyhydroxylated pyrrolidines, known as aza-sugars, are well-known inhibitors of glycosidases. nih.gov More complex derivatives have been developed to target a wide range of other enzymes.

Recent research has focused on N-benzylpyrrolidine derivatives for their potential in treating Alzheimer's disease by inhibiting key enzymes. nih.gov A study on multitarget molecular hybrids of N-benzylpyrrolidines demonstrated balanced inhibitory activity against both acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase 1 (BACE-1). nih.govresearchgate.net In that study, specific derivatives showed potent, balanced inhibition and an ability to disrupt amyloid-β aggregation, a key pathological hallmark of Alzheimer's disease. nih.govresearchgate.net

Other research has identified pyrrolidinedione derivatives as novel reversible inhibitors of MurA, an essential enzyme in bacterial peptidoglycan biosynthesis, making them potential starting points for new antibiotics. nih.gov Similarly, pyrrolidine-2,3-diones have been discovered as inhibitors of P. aeruginosa PBP3, another critical bacterial cell wall synthesis enzyme. nih.gov Given these findings, this compound could be investigated as a scaffold for developing novel inhibitors against these or other enzymatic targets. The 3-chloro substitution on the benzyl (B1604629) ring could play a key role in modulating potency and selectivity.

Pyrrolidine derivatives are frequently used as ligands for various G-protein coupled receptors (GPCRs) and ion channels. The conformationally restricted nature of the pyrrolidine ring helps to lock in a specific bioactive conformation, which can lead to high affinity and selectivity for a particular receptor subtype.

For example, certain pyrrolidine-based compounds have been developed as potent orexin (B13118510) receptor antagonists for potential central nervous system applications. Other research has described novel pyrrolidine-based ligands for the human glucocorticoid receptor, demonstrating excellent binding affinity and partial agonist profiles. ebi.ac.uk While no specific data exists for this compound binding to serotonin (B10506) receptors, the broader class of heterocyclic compounds is a rich source of 5-HT receptor ligands. wikipedia.org The structural features of this compound make it a candidate for screening against panels of receptors to identify new pharmacological tools for studying receptor function.

Beyond specific enzymes and receptors, the pyrrolidine scaffold has been implicated in a variety of other biological activities relevant to preclinical research. These include antimicrobial, anticancer, and anti-inflammatory effects. frontiersin.orgnih.gov

Antimicrobial Activity: N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives have been synthesized and shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Anticancer Activity: Spiropyrrolidine oxindole (B195798) derivatives have been developed as dual inhibitors of GPX4/MDM2, which suppresses the proliferation of breast cancer cells. frontiersin.org Docking studies of other 2-benzyl-2-methylpyrrolidine (B13299195) compounds suggest they can bind to the podophyllotoxin (B1678966) pocket of gamma-tubulin, indicating a potential mechanism for anticancer activity.

Anti-inflammatory Activity: Some pyrrolidine derivatives have been evaluated for their ability to inhibit autotaxin (ATX), an enzyme involved in pathological inflammation. frontiersin.org

These diverse activities underscore the potential of this compound as a lead structure for exploring a wide range of biological phenomena in research settings.

High-Throughput Screening of Pyrrolidine Compound Libraries for Novel Modulators

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid testing of thousands of compounds against a specific biological target. semanticscholar.org Compound libraries for HTS are often built around "privileged scaffolds" like pyrrolidine, which are known to interact with a wide range of biological targets. researchgate.net

A library containing this compound and related analogs could be screened to identify novel modulators of enzymes, receptors, or cellular pathways. The screening process typically involves miniaturized, automated assays that measure a specific biological activity, such as enzyme inhibition or receptor binding. nih.gov For example, a combinatorial library of mercaptoacyl pyrrolidines was successfully screened using an encoded format to identify potent inhibitors of angiotensin-converting enzyme (ACE), with the most active compound having a K_i of 160 pM. researchgate.net This demonstrates the power of screening focused pyrrolidine libraries to discover highly active compounds. The structural information from hits like this compound would then be used to guide the synthesis of more focused, second-generation libraries to rapidly establish structure-activity relationships (SAR).

Integration of Pyrrolidine-Based Compounds with Advanced Research Delivery Systems

The utility of a research compound can be significantly enhanced by integrating it with an advanced delivery system. While specific research on delivery systems for this compound is not available, general principles can be applied. For in vitro cell-based assays, poor aqueous solubility can be a major hurdle. For pyrrolidine-based compounds, formulation strategies such as the use of co-solvents (e.g., DMSO) or encapsulation in cyclodextrins can be employed to ensure adequate concentration in assay media.

For in vivo research applications, especially those involving the central nervous system, crossing the blood-brain barrier is a significant challenge. The design of N-benzylpyrrolidine derivatives has explicitly considered factors like lipophilicity to enhance brain permeation. researchgate.net Future research could explore the formulation of pyrrolidine compounds like this compound into nanoparticles or other drug delivery vehicles. Such systems could potentially improve solubility, protect the compound from metabolic degradation, and facilitate targeted delivery to specific tissues or cell types, thereby enhancing their efficacy and utility as research tools.

Biosynthetic Pathways and Natural Product Derivation

Biosynthesis of Pyrrolidine (B122466) Alkaloids (e.g., Hygrine, Anisomycin, Pyrrolizidine Alkaloids)

The natural world synthesizes the pyrrolidine ring through diverse and elegant biochemical pathways, often starting from simple amino acid precursors. The strategies vary depending on the complexity of the final molecule.

Hygrine : This simple pyrrolidine alkaloid serves as a biosynthetic precursor to the more complex tropane alkaloids. benthamdirect.comresearchgate.net Its biosynthesis begins with the amino acid ornithine. Ornithine undergoes decarboxylation to form putrescine, which is then methylated to N-methylputrescine. Subsequent oxidative deamination by a diamine oxidase yields an aldehyde that spontaneously cyclizes to form an N-methyl-Δ¹-pyrrolinium cation. biocyclopedia.com This cation is the key intermediate that reacts with an acetyl-CoA-derived unit in a Mannich-like reaction to form hygrine. biocyclopedia.com

Anisomycin : The biosynthesis of this antibiotic is distinct from many other pyrrolidine alkaloids. pnas.orgnih.gov Isotope labeling studies have shown that its precursors include tyrosine, glycine, and acetate. wikipedia.org The aromatic ring and the C2 position of the pyrrolidine ring originate from tyrosine. pnas.org The biosynthetic gene cluster (BGC) responsible for anisomycin production has been identified in Streptomyces hygrospinosus. pnas.orgnih.gov This pathway does not follow the typical ornithine-derived route but instead involves a unique α-keto acid-incorporating transketolase. pnas.org

Pyrrolizidine Alkaloids (PAs) : PAs are a large group of plant-derived defensive compounds characterized by a bicyclic structure formed from two fused five-membered rings with a nitrogen at the bridgehead. nih.govwikipedia.org The biosynthesis of their core structure, the necine base, also starts from the polyamines putrescine and spermidine, which are themselves derived from the amino acid arginine. wikipedia.org The first committed step in PA biosynthesis is catalyzed by homospermidine synthase, an enzyme that condenses two molecules of putrescine (or one putrescine and one spermidine) to form homospermidine. semanticscholar.orgresearchgate.netmdpi.com This symmetrical intermediate then undergoes oxidation and cyclization to form the characteristic pyrrolizidine skeleton. wikipedia.org

Enzymatic Mechanisms and Gene Clusters in Pyrrolidine Ring Biogenesis

The construction of the pyrrolidine ring is governed by specific enzymes encoded by dedicated gene clusters. These enzymatic systems precisely control the series of reactions, including decarboxylation, methylation, oxidation, cyclization, and condensation.

In the biosynthesis of hygrine and other tropane alkaloids, key enzymes include ornithine decarboxylase (ODC), putrescine N-methyltransferase (PMT), and a primary amine:oxygen oxidoreductase (AOC), which is a copper-dependent diamine oxidase. biocyclopedia.comresearchgate.net These enzymes work in concert to produce the crucial N-methyl-Δ¹-pyrrolinium cation intermediate.

For anisomycin, a core four-gene ensemble within the "ani" biosynthetic gene cluster is responsible for synthesizing the pyrrolidine system pnas.orgnih.gov:

aniQ : An aminotransferase that catalyzes both an initial deamination and a later reamination step.

aniP : A transketolase that brings together a glycolysis intermediate with 4-hydroxyphenylpyruvic acid (derived from tyrosine) to form the molecular backbone. pnas.orgnih.gov

aniO : A glycosyltransferase that performs a cryptic glycosylation step, which is essential for the processing of downstream intermediates.

aniN : A bifunctional dehydrogenase that mediates the multi-step formation of the pyrrolidine ring. pnas.org

The discovery of this gene cluster has provided the signature sequences to facilitate the discovery of other novel pyrrolidine alkaloid BGCs in bacterial genomes. nih.gov

| Enzyme/Gene | Alkaloid Class | Function | Reference |

| Homospermidine Synthase | Pyrrolizidine Alkaloids | Catalyzes the first committed step, condensing putrescine molecules. | semanticscholar.orgresearchgate.net |

| Ornithine Decarboxylase (ODC) | Hygrine / Tropane Alkaloids | Decarboxylates ornithine to putrescine. | biocyclopedia.comresearchgate.net |

| Putrescine N-methyltransferase (PMT) | Hygrine / Tropane Alkaloids | Methylates putrescine to N-methylputrescine. | biocyclopedia.comresearchgate.net |

| Diamine Oxidase | Hygrine / Tropane Alkaloids | Oxidatively deaminates N-methylputrescine to form the precursor to the pyrrolinium cation. | biocyclopedia.com |

| AniP (Transketolase) | Anisomycin | Condenses a glycolysis intermediate with a tyrosine-derived acid to form the backbone. | pnas.orgnih.gov |

| AniN (Dehydrogenase) | Anisomycin | Mediates the final multi-step formation of the pyrrolidine ring. | pnas.org |

Synthetic Biology Approaches and Metabolic Engineering for Pyrrolidine Production

Advances in synthetic biology and metabolic engineering have enabled the production of valuable chemicals in microbial hosts, offering a potentially more sustainable alternative to traditional chemical synthesis. nih.govlbl.gov The biosynthesis of pyrrolidone, a related and commercially important structure, has been successfully engineered in Escherichia coli. nih.govresearchgate.netnih.gov

This bio-based production route involves a two-step enzymatic process starting from glutamate nih.govlbl.gov:

Decarboxylation : The enzyme glutamate decarboxylase (encoded by the GadB gene) converts glutamate into γ-aminobutyrate (GABA).

Cyclization : A novel 2-pyrrolidone synthase (from ORF27 of Streptomyces aizunensis) catalyzes the ring-closing dehydration of GABA to form 2-pyrrolidone. nih.govresearchgate.netnih.gov

By expressing these genes in E. coli, researchers have created recombinant strains capable of converting glutamate into 2-pyrrolidone. researchgate.netnih.gov Further engineering, such as using mutant versions of the GadB enzyme and optimizing expression conditions, has improved the efficiency and yield of this one-pot biosynthesis process in vivo. nih.gov More recently, new-to-nature enzymatic platforms have been developed using directed evolution of cytochrome P411 variants. These engineered enzymes can catalyze the intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidines with good enantioselectivity. acs.orgnih.gov

Derivation of Pyrrolidine Scaffolds from Biosynthetically Relevant Chiral Precursors

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and its synthesis often starts from readily available, biosynthetically relevant chiral precursors to ensure the correct stereochemistry in the final product. nih.gov Amino acids are the most common chiral starting materials for this purpose.

Proline and Hydroxyproline (B1673980) : (S)-proline and (2S, 4R)-4-hydroxyproline are extensively used as chiral building blocks. Their inherent ring structure and defined stereocenters make them ideal starting points for the synthesis of a vast number of functionalized pyrrolidine derivatives and drugs. mdpi.com

Threonine : This amino acid has been used as a chiral precursor for the synthesis of chiral pyrrolidinones through chemical transformations like a Dieckmann condensation or an aldol ring closure. hbku.edu.qa

Ornithine : As a key precursor in the biosynthesis of hygrine and pyrrolizidine alkaloids, ornithine is a biologically relevant starting point. Its conversion to the Δ¹-pyrrolinium cation is a pivotal step in the natural formation of the pyrrolidine ring. biocyclopedia.comnih.govacs.org

These methods leverage the natural chirality of amino acids to build complex molecules, a strategy that mirrors nature's own efficiency in constructing stereochemically defined compounds. The functionalization of these pre-formed chiral pyrrolidine rings is a cornerstone of modern drug discovery. nih.gov

Future Directions and Emerging Research Avenues in Pyrrolidine Chemistry

Innovations in Asymmetric Synthetic Methodologies for Pyrrolidine (B122466) Derivatives

The development of efficient and stereoselective methods for synthesizing pyrrolidine derivatives is paramount for advancing drug discovery. Traditional approaches often involve the use of pre-existing chiral building blocks like proline or 4-hydroxyproline (B1632879) to introduce the pyrrolidine ring into a molecule. mdpi.com While effective, these methods can limit the structural diversity of the final products.

More recent innovations are focusing on the construction of the pyrrolidine ring from acyclic precursors, a method that allows for greater flexibility and the creation of more complex, polyfunctional molecules. mdpi.com One such promising strategy is the metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with activated olefins, which provides a direct route to pyrrolidines. thieme-connect.de A notable advancement in this area involves the use of α-silylimines as precursors for the azomethine ylide, enabling the synthesis of 5-unsubstituted pyrrolidines, a class of compounds not readily accessible through other methods. thieme-connect.de

Furthermore, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of highly substituted pyrrolidines. For instance, the organocatalytic 1,3-dipolar cycloaddition of ketimines derived from isatins and CF3CH2NH2 with enals has been shown to produce spiro[pyrrolidin-3,2′-oxindole] derivatives with four contiguous stereogenic centers in high yield and stereoselectivity. rsc.org These innovative synthetic strategies are paving the way for the creation of a new generation of pyrrolidine-based compounds with precisely controlled three-dimensional architectures.

Advanced Computational Design and Predictive Modeling for Novel Pyrrolidine Structures

In recent years, computational methods have become indispensable in the rational design of novel therapeutic agents. Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations are being employed to predict the biological activity of new compounds and to understand their interactions with target proteins at the molecular level. nih.govnih.gov

These computational tools are particularly valuable in the design of pyrrolidine derivatives. For example, molecular modeling studies have been used to investigate the structural requirements for pyrrolidine-based inhibitors of myeloid cell leukemia-1 (Mcl-1), an important anti-apoptotic protein. nih.gov By generating CoMFA, CoMSIA, and HQSAR models, researchers have been able to identify favorable and unfavorable structural features for inhibitory activity, leading to the design of new compounds with enhanced potency. nih.gov

Similarly, in the development of inhibitors for phosphoinositide 3-kinase (PI3K), a key enzyme in cancer signaling pathways, molecular docking and MD simulations have been used to evaluate and refine the design of novel pyrimidine (B1678525) derivatives. nih.gov These computational approaches allow for the rapid screening of virtual libraries of compounds and provide insights into the stability of ligand-receptor complexes, thereby accelerating the discovery of promising drug candidates. nih.gov Predictive models are also being developed to assess the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new chemical entities, helping to identify potential liabilities early in the drug discovery process. researchgate.net

Exploration of Novel Pyrrolidine Scaffolds with Tailored Stereochemistry and 3D Character

The inherent non-planarity of the pyrrolidine ring, a phenomenon known as "pseudorotation," provides a unique three-dimensional character that is highly advantageous in drug design. nih.gov This sp3-rich scaffold allows for a more thorough exploration of pharmacophore space compared to flat, aromatic systems. nih.gov Researchers are actively exploring the synthesis of novel pyrrolidine scaffolds with precisely controlled stereochemistry to create molecules with tailored biological activities.

A key aspect of this exploration is the understanding that different stereoisomers of a pyrrolidine-containing molecule can exhibit distinct biological profiles due to their differential binding to enantioselective protein targets. nih.gov This highlights the critical importance of stereocontrol in the synthesis of new drug candidates.

One area of active research is the creation of bridged bicyclic pyrrolidine analogues, which introduce further conformational constraints and novel three-dimensional shapes. For example, the synthesis of 2-aza-bicyclo[2.1.1]hexanes (2-aza-BCHs) has been explored as a means to create unique scaffolds for medicinal chemistry. rsc.org These efforts are driven by the recognition that moving away from "flatland" by incorporating more sp3-hybridized centers can lead to improved physicochemical and biological properties. rsc.org The development of synthetic routes to access diverse substitution patterns on these novel scaffolds is a key focus, opening up new avenues for the design of innovative therapeutics. rsc.orgnih.gov

Strategies for Optimizing Target-Specific Interactions and Biological Research Applications

The ultimate goal in the design of any new therapeutic agent is to achieve high potency and selectivity for its intended biological target, while minimizing off-target effects. For pyrrolidine-containing compounds like (S)-2-(3-Chlorobenzyl)pyrrolidine, optimizing these interactions is a key area of research.

For instance, the nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, while N-H groups in secondary pyrrolidines can act as hydrogen bond donors. spu.edu.sy The strategic placement of functional groups on the pyrrolidine scaffold can therefore be used to enhance interactions with specific residues in the binding pocket of a target protein.

Computational methods, such as molecular docking and molecular dynamics simulations, are invaluable in this optimization process. They allow researchers to visualize the binding mode of a compound and to identify key interactions that can be strengthened through chemical modification. researchgate.netnih.gov Furthermore, in vitro assays are essential to validate the predictions from computational models and to determine the functional activity of the newly designed compounds. nih.gov Through an iterative process of design, synthesis, and biological evaluation, researchers can systematically refine the structure of a pyrrolidine derivative to maximize its therapeutic potential. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.